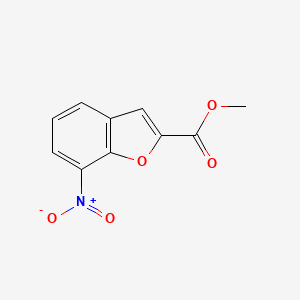

Methyl 7-nitrobenzofuran-2-carboxylate

Description

Properties

CAS No. |

114305-84-9 |

|---|---|

Molecular Formula |

C10H7NO5 |

Molecular Weight |

221.17 g/mol |

IUPAC Name |

methyl 7-nitro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C10H7NO5/c1-15-10(12)8-5-6-3-2-4-7(11(13)14)9(6)16-8/h2-5H,1H3 |

InChI Key |

PQGBOQMEUQWTTH-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(O1)C(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Methyl 7-nitrobenzofuran-2-carboxylate has been studied for its potential therapeutic applications due to its biological activities. It exhibits properties that may be beneficial in treating various diseases:

- Antitumor Activity: Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, analogs of this compound have shown promising results against different cancer cell lines, including ovarian and breast cancer cells .

- Antibacterial Properties: Studies suggest that this compound may possess antibacterial effects, making it a candidate for developing new antibiotics.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Reduction Reactions: The nitro group can be reduced to an amino group, facilitating the synthesis of amino derivatives that may have enhanced biological activity.

- Substitution Reactions: The compound can undergo electrophilic substitution reactions, allowing for the introduction of diverse functional groups that can modify its properties and activities.

Data Table: Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antitumor | Inhibits proliferation in cancer cell lines | |

| Antibacterial | Exhibits activity against various bacterial strains | |

| Antioxidant | Potential to scavenge free radicals |

Case Studies

-

Antitumor Efficacy Study:

A study evaluated the antiproliferative effects of this compound on human ovarian cancer cell lines (A2780). The compound demonstrated significant inhibition of cell growth with IC50 values in the nanomolar range, indicating its potential as an antitumor agent . -

Synthesis of Derivatives:

Researchers synthesized a series of derivatives from this compound through reduction and substitution reactions. Some derivatives exhibited enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications in drug development .

Comparison with Similar Compounds

Comparative Data Table

Research Implications

- Electronic Effects : The nitro group’s position (5 vs. 7) alters electron density, affecting regioselectivity in reactions like Suzuki-Miyaura coupling.

- Ester Group Impact : Methyl esters are more volatile and polar than ethyl esters, influencing purification methods (e.g., chromatography vs. distillation).

- Heterocyclic Core : Benzofuran vs. benzothiophene cores dictate π-π stacking interactions in materials science applications.

Q & A

Q. What are the standard synthetic routes for Methyl 7-nitrobenzofuran-2-carboxylate, and how are intermediates characterized?

The synthesis typically involves functionalization of the benzofuran core. A common approach is the addition of silyl enol ethers to benzoquinone esters, followed by cyclization and nitration (e.g., using HNO₃/H₂SO₄). For example, Jung & Perez () demonstrated the use of silyl enol ethers to construct benzofuran carboxylates. Intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to assess purity. Nitration efficiency can be monitored by tracking the disappearance of starting material signals (e.g., aromatic protons) in NMR .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

- ¹H/¹³C NMR : Critical for confirming substituent positions on the benzofuran ring. For example, the nitro group at C7 deshields adjacent protons, shifting their signals downfield (δ 8.2–8.5 ppm).

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, NO₂ asymmetric stretch at ~1520 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight and detects fragmentation patterns. For derivatives, HRMS ensures accurate mass matching .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

Byproducts often arise from incomplete nitration (e.g., mono-nitro isomers) or ester hydrolysis. Column chromatography (silica gel, hexane/EtOAc gradients) is standard for purification. Monitoring reaction temperature during nitration (0–5°C) minimizes over-nitration or ring degradation .

Advanced Research Questions

Q. How can one optimize the nitro group introduction in the benzofuran ring while minimizing side reactions?

Nitration regioselectivity is influenced by electron-donating/withdrawing groups. For example, pre-functionalizing the benzofuran with a methoxy group at C5 can direct nitration to C7 via resonance effects. Kinetic control (low temperature, short reaction times) and stoichiometric HNO₃ (1.1 equiv) reduce di-nitration. Computational modeling (DFT) of transition states can predict favorable nitration pathways .

Q. How to resolve discrepancies in NMR data between theoretical predictions and experimental results for benzofuran derivatives?

Discrepancies often stem from solvent effects, conformational dynamics, or unexpected tautomerism. For example, Tang et al. () observed shifts in ¹³C NMR due to hydrogen bonding in polar solvents. Use 2D NMR (COSY, NOESY) to resolve overlapping signals and variable-temperature NMR to probe dynamic effects. Cross-validate with X-ray crystallography when possible .

Q. What strategies are effective for multi-step synthesis involving this compound as a precursor?

The nitro group serves as a versatile handle for further functionalization:

- Reduction to amine : Use H₂/Pd-C or NaBH₄/CuCl₂ to generate 7-aminobenzofuran derivatives for coupling reactions.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at C2 (if halogenated) enable diversification.

- Photocatalysis : Nitro-to-carbonyl transformations under UV light expand access to ketone-containing analogs .

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing nitro group activates the C2 ester toward nucleophilic attack (e.g., hydrolysis to carboxylic acid). Steric hindrance at C3 (e.g., methyl substituents) slows down reactions. Kinetic studies in THF/H₂O mixtures show pseudo-first-order behavior for ester hydrolysis, with rate constants dependent on substituent bulk .

Data Contradiction Analysis

Q. Conflicting reports on the stability of this compound under basic conditions: How to reconcile these?

Stability varies with solvent and base strength. In aqueous NaOH , the ester hydrolyzes rapidly (t₁/₂ < 1 hr at 25°C), but in anhydrous DMF with K₂CO₃, it remains stable for >24 hr. Contradictions in literature may stem from undocumented solvent/base combinations. Always validate conditions via TLC or in situ IR monitoring .

Methodological Recommendations

- Crystallography : For unambiguous structural confirmation, use SHELXL () for refinement of single-crystal X-ray data.

- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) and moisture control rigorously, as nitro groups are sensitive to reduction.

- Data Archiving : Deposit NMR, MS, and XRD data in public repositories (e.g., Cambridge Structural Database) to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.